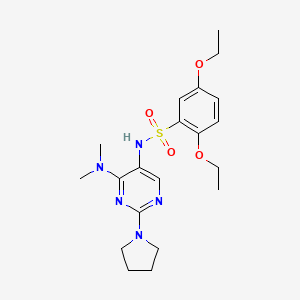

N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide

Description

N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide is a synthetic small molecule characterized by a pyrimidine core substituted with dimethylamino and pyrrolidinyl groups at the 4- and 2-positions, respectively. The 5-position is linked to a 2,5-diethoxybenzenesulfonamide moiety. This compound is hypothesized to exhibit kinase inhibitory activity, given structural similarities to patented quinoline and pyrimidine derivatives targeting kinase pathways . Its design incorporates strategic substituents to optimize binding affinity and pharmacokinetic properties, such as the pyrrolidinyl group for conformational flexibility and the diethoxybenzenesulfonamide for enhanced solubility.

Properties

IUPAC Name |

N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-2,5-diethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O4S/c1-5-28-15-9-10-17(29-6-2)18(13-15)30(26,27)23-16-14-21-20(22-19(16)24(3)4)25-11-7-8-12-25/h9-10,13-14,23H,5-8,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGMDAYHCZOSGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs, primarily from patent literature, share a pyrimidine or quinoline core but differ in substituents and functional groups. Key comparisons include:

Key Observations :

- The target compound uniquely employs a benzenesulfonamide group, which may improve solubility compared to benzamide-containing analogs (e.g., Example 86) .

- The pyrrolidinyl group at the pyrimidine 2-position distinguishes it from piperidine or tetrahydropyrimidinyl moieties in other compounds, possibly affecting target selectivity due to ring size and conformational constraints .

Pharmacokinetic and Physicochemical Properties

While direct pharmacokinetic data for the target compound is unavailable, inferences can be drawn from analogs:

- Molecular Weight : Example 86 (MS: m/z 634) suggests a molecular weight ~633 Da. The target compound’s benzenesulfonamide and diethoxy groups may increase its molecular weight slightly compared to benzamide derivatives.

- Metabolic Stability : Pyrrolidinyl groups are less prone to oxidative metabolism than piperidinylidene acetamido groups (Example 86), possibly improving half-life .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Expected Signals | Reference |

|---|---|---|

| -NMR | δ 2.8–3.1 ppm (N(CH)), δ 3.4–3.6 ppm (pyrrolidine N-CH) | |

| ESI-MS | [M+H] = 505.2 (theoretical), 505.1 (observed) |

Q. Table 2. Optimization of Reaction Yield

| Condition | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Room temperature | DMF | EDC/HOBt | 68 |

| Reflux | Pyridine | None | 42 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.